

A Comparative Spectroscopic Analysis of Ethyl Benzoate and Its Para-Substituted Derivatives

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Compound of Interest

Compound Name: Ethyl benzoate

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This guide provides a detailed spectroscopic comparison of **ethyl benzoate** and its derivatives with electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂) groups at the para position. The analysis focuses on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl benzoate** and its para-substituted derivatives. These values highlight the electronic effects of the different substituents on the chemical environment of the molecule.

¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound	-CH ₃ (t)	-CH ₂ - (q)	Aromatic Protons (m)	Other
Ethyl Benzoate	1.38-1.41	4.38-4.41	7.41-8.06	-
Ethyl 4-hydroxybenzoate	1.33	4.25-4.41	6.84, 7.88	~5.28 (s, 1H, -OH)[1]
Ethyl 4-aminobenzoate	1.35	4.31	6.62, 7.84	4.16 (s, br, 2H, -NH ₂)[2]
Ethyl 4-nitrobenzoate	1.44	4.45	8.17-8.93	-

¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound	-CH ₃	-O-CH ₂ -	C=O	Aromatic C1 (ipso)	Aromatic C2, C6	Aromatic C3, C5	Aromatic C4
Ethyl Benzoate	14.1-14.3	60.8-60.9	166.4-166.5	130.4-130.6	129.4-129.5	128.1-128.3	132.6-132.8
Ethyl 4-aminobenzoate	14.4	60.3	166.8	119.7	131.5	113.7	151.0[2]
Ethyl 4-nitrobenzoate	14.3	61.2	165.1-165.7	135.4	130.6-130.9	123.5	150.5

Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	Aromatic C=C Stretch	Other Key Bands
Ethyl Benzoate	~1720	~1275, ~1110	~1600, ~1585	3078 (Aromatic C-H), 2986 (Alkyl C-H)[3]
Ethyl 4-hydroxybenzoate	~1680	~1280, ~1170	~1605, ~1590	~3350 (broad, O-H stretch)
Ethyl 4-aminobenzoate	~1680-1700	~1270, ~1170	~1600, ~1580	~3420, ~3340 (N-H stretches) [4]
Ethyl 4-nitrobenzoate	~1720	~1280, ~1100	~1600	~1525, ~1350 (NO ₂ stretches) [5][6]

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Base Peak	Key Fragment Ions
Ethyl Benzoate	150	105	122, 77
Ethyl 4-hydroxybenzoate	166	121	93, 65
Ethyl 4-aminobenzoate	165	120	92, 65
Ethyl 4-nitrobenzoate	195	149	121, 104, 76

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200-500 MHz for ¹H and 50-125 MHz for ¹³C.
- **Data Acquisition:** For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle and a 2-second relaxation delay.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**

- Liquid Samples: A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
- Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.^[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000-400 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

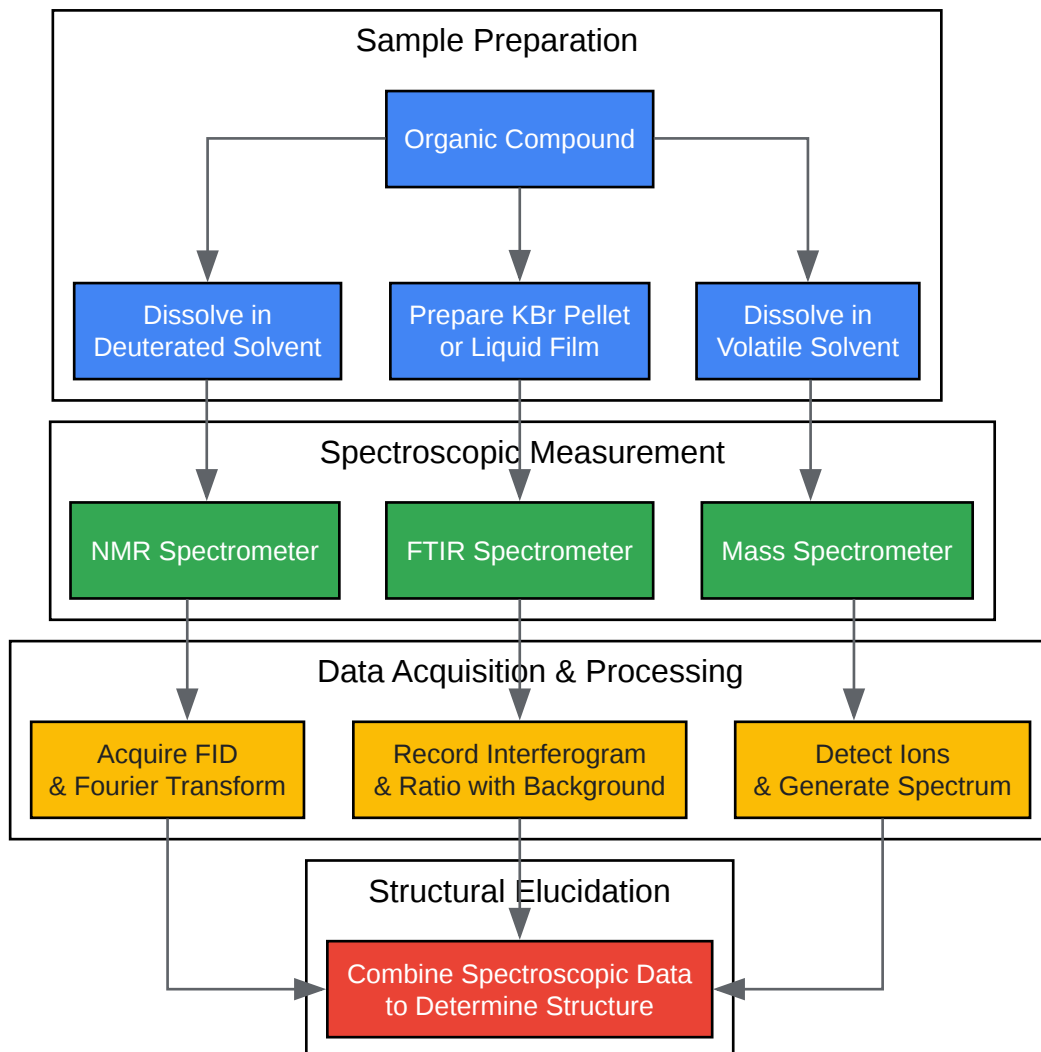
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **ethyl benzoate** and its derivatives.^[8] In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.^[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).^{[8][9]}
- Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum.^[8]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. chegg.com [chegg.com]
- 2. rsc.org [rsc.org]
- 3. Ethylparaben | C₉H₁₀O₃ | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL 4-NITROBENZOATE(100-12-9) IR Spectrum [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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